molecular formula C13H14N2O B11886722 5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one

5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one

Cat. No.: B11886722
M. Wt: 214.26 g/mol
InChI Key: ZVIZUDRORLEJFU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one with methylating agents can yield the desired dimethylated product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinolines .

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one is unique due to its specific substitution pattern and the resulting properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one

InChI

InChI=1S/C13H14N2O/c1-7-3-8(2)12-9(4-7)13(16)10-5-14-6-11(10)15-12/h3-4,14H,5-6H2,1-2H3,(H,15,16)

InChI Key

ZVIZUDRORLEJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(N2)CNC3)C

Origin of Product

United States

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